molecular formula C21H26N2OS B3578668 [4-(4-Phenylcyclohexyl)piperazin-1-yl]-thiophen-2-ylmethanone

[4-(4-Phenylcyclohexyl)piperazin-1-yl]-thiophen-2-ylmethanone

Cat. No.: B3578668
M. Wt: 354.5 g/mol
InChI Key: OKTKZJYEMKGTEP-UHFFFAOYSA-N
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Description

[4-(4-Phenylcyclohexyl)piperazin-1-yl]-thiophen-2-ylmethanone is a complex organic compound that features a piperazine ring, a phenylcyclohexyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Phenylcyclohexyl)piperazin-1-yl]-thiophen-2-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Phenylcyclohexyl)piperazin-1-yl]-thiophen-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiophene moiety, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

[4-(4-Phenylcyclohexyl)piperazin-1-yl]-thiophen-2-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(4-Phenylcyclohexyl)piperazin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(4-Phenylcyclohexyl)piperazin-1-yl]-thiophen-2-ylmethanone apart is its unique combination of structural features, which may confer specific biological activities and chemical reactivity not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[4-(4-phenylcyclohexyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS/c24-21(20-7-4-16-25-20)23-14-12-22(13-15-23)19-10-8-18(9-11-19)17-5-2-1-3-6-17/h1-7,16,18-19H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTKZJYEMKGTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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